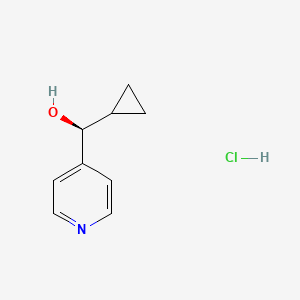
(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a hydrochloride salt of a cyclopropylmethanol derivative. Cyclopropylmethanol is a type of alcohol, and the “pyridin-4-yl” indicates a pyridine ring, which is a basic aromatic ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopropylmethyl halide with a 4-pyridyl carbanion, followed by the addition of hydrochloric acid to form the hydrochloride salt .Molecular Structure Analysis
The molecular structure would consist of a cyclopropyl group (a three-carbon ring) attached to a methanol group (a carbon with three hydrogens and one hydroxyl group), which is further attached to a pyridine ring at the 4-position .Chemical Reactions Analysis
As an alcohol, this compound would be expected to undergo reactions typical of alcohols, such as dehydration or oxidation. The presence of the pyridine ring could also enable it to participate in various types of aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, as a hydrochloride salt, it would likely be soluble in water .科学的研究の応用
Biocatalytic Synthesis
A study by Chen et al. (2021) describes the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA), aiming for a green, economic, and efficient synthesis method. Utilizing a water-cyclohexane liquid-liquid system with recombinant E. coli as a catalyst, they achieved a yield of 99.6% with high enantiomeric excess (>99%) in a significantly reduced time compared to traditional methods. This process illustrates the potential of biocatalysis in synthesizing complex organic compounds efficiently and sustainably (Chen et al., 2021).
Organic Synthesis
Another research focused on the synthesis of fulvenes through pyrrolidine-catalyzed condensation of carbonyl compounds with cyclopentadiene, showcasing a broad application in the synthesis of various aldehydes and ketones in methanol/water mixtures (Coşkun & Erden, 2011).
Materials Science
In materials science, Buvaylo et al. (2015) synthesized two novel compounds through oxidative condensation-cyclization, leading to the creation of organic-inorganic hybrid materials. These compounds exhibit interesting photophysical properties, suggesting applications in the development of new materials for optical and electronic devices (Buvaylo et al., 2015).
Inhibition Studies
Frank et al. (1989) explored the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, contributing to the understanding of enzyme activity and inhibition at a molecular level. This research is crucial for designing inhibitors for specific biochemical pathways (Frank et al., 1989).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(S)-cyclopropyl(pyridin-4-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h3-7,9,11H,1-2H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURNDQAZTDOHEA-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=NC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=NC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

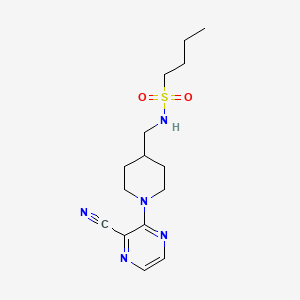
![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)

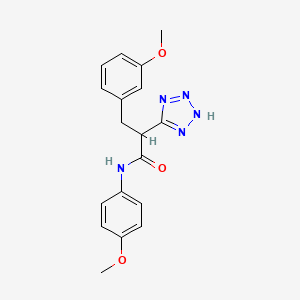
![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)

![N-[4-(carbamoylmethoxy)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2927667.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2927669.png)
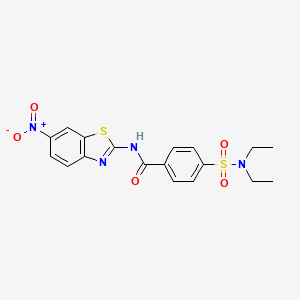
![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)
![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)

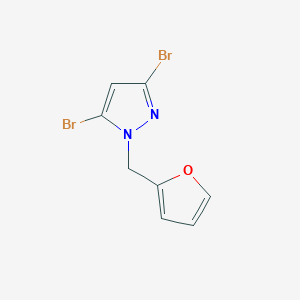
![2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2927681.png)